Boc-3-cyano-L-phenylalanine (also known as Boc-Phe(CN)-OH) is a synthetic derivative of the natural amino acid L-phenylalanine. It contains a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus (N-terminus) and a cyano group (CN) on the third carbon atom of the side chain. This modified amino acid plays a role in peptide synthesis and medicinal chemistry research [].
The key features of Boc-3-cyano-L-phenylalanine's structure include:
The presence of the cyano group alters the electronic properties of the side chain compared to natural L-phenylalanine, potentially affecting its interactions with other molecules.
Boc-3-cyano-L-phenylalanine is primarily used as a building block in peptide synthesis. The key reaction involved is peptide bond formation:
Information on specific decomposition reactions or other relevant reactions is limited in publicly available sources.
N-Boc-3-cyano-L-phenylalanine can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. This allows researchers to investigate the effects of the cyano group on protein structure, function, and interactions with other molecules. For example, studies have shown that incorporating N-Boc-3-cyano-L-phenylalanine into peptides can improve their binding affinity to specific targets [1].
[1] – Replacement of Phenylalanine with 3-Cyanophenylalanine To Enhance the Affinity of Cyclic RGD Peptides for αvβ3 Integrin, Bioorganic & Medicinal Chemistry Letters, Volume 12, Issue 12, 2002, Pages 1677-1680,
The cyano group can mimic the behavior of other functional groups, such as the carboxylate group found in natural amino acids. This makes N-Boc-3-cyano-L-phenylalanine a valuable tool for designing enzyme substrate analogs. These analogs can be used to study the mechanisms of enzyme action and identify new drug targets. For example, N-Boc-3-cyano-L-phenylalanine has been used to develop inhibitors of the enzyme cathepsin B, which is involved in various diseases such as cancer and Alzheimer's disease [2].
[2] – Design and evaluation of selective inhibitors of cathepsin B based on a cyanophenylalanine scaffold, Bioorganic & Medicinal Chemistry, Volume 15, Issue 18, 2007, Pages 6208-6217,